Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate
Overview
Description
Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate is a useful research compound. Its molecular formula is C16H13NO and its molecular weight is 235.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of α-Aminopyrrole Derivatives
Research led by E. Galenko et al. (2019) developed a synthesis method for methyl 5-aminopyrrole-3-carboxylates starting from 4-methyleneisoxazol-3-ones. This method involves a domino process including reductive isoxazole ring-opening and pyrrole-containing product formation through intra/intermolecular azo coupling, showcasing the reactivity of diazo compounds and carbenes under photolysis (Galenko et al., 2019).
Facilitating Highly Functionalized Isoxazoles
J. G. Ruano et al. (2005) discussed the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates through a domino 1,3-dipolar cycloaddition and elimination process. This scaffold is pivotal for generating highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles (Ruano, Fajardo, & Martín, 2005).
Pd-Catalyzed γ-C(sp(3))-H Bond Activation
A study by K. Pasunooti et al. (2015) utilized derivatives of methyl 5-(2-Pyridyl)isoxazole-3-carboxylate for Pd-catalyzed γ-C(sp(3))-H bond activation in α-aminobutanoic acid derivatives, leading to the efficient synthesis of various γ-substituted non-natural amino acids. This highlights the compound's role in facilitating selective and efficient arylation and alkylation (Pasunooti et al., 2015).
Synthesis of Comenic Acid Derivatives
A. Kletskov et al. (2018) synthesized derivatives containing isoxazole and isothiazole moieties starting from methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate. These derivatives demonstrated a synergetic effect with the antitumor drug Temobel during bioassays, suggesting their potential in enhancing chemotherapy treatments for brain tumors (Kletskov et al., 2018).
Pyrolysis of Isoxazole
Cláudio M. Nunes et al. (2011) explored the pyrolysis of isoxazole and its derivatives, identifying primary products and elucidating the role of carbonyl-vinylnitrenes in rearrangements. This study contributes to our understanding of isoxazole's thermal behavior and its implications for chemical synthesis processes (Nunes et al., 2011).
Properties
IUPAC Name |
phenyl(quinolin-3-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c18-16(12-6-2-1-3-7-12)14-10-13-8-4-5-9-15(13)17-11-14/h1-11,16,18H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNFKVLKFQTJCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3N=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80478026 | |
Record name | (Phenyl)(3-quinolyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80478026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375064-64-4 | |
Record name | (Phenyl)(3-quinolyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80478026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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